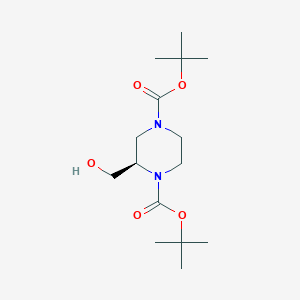
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
描述
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are commonly used in pharmaceuticals and organic synthesis due to their versatile chemical properties. The compound features two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with Boc groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Deprotected piperazine derivatives.
Substitution: Ethers, esters.
科学研究应用
Chemistry
In organic synthesis, ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can be used as an intermediate for the preparation of more complex molecules. Its protected nitrogen atoms and hydroxymethyl group make it a versatile building block.
Biology
The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural features allow for the exploration of structure-activity relationships in drug discovery.
Medicine
Piperazine derivatives are known for their pharmacological activities, including anti-parasitic and anti-inflammatory properties. ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine may serve as a precursor for the development of new therapeutic agents.
Industry
In the chemical industry, the compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
相似化合物的比较
Similar Compounds
1,4-Di-Boc-piperazine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)piperazine: Lacks the Boc protecting groups, which can affect its stability and reactivity.
N-Boc-piperazine: Contains only one Boc group, offering different reactivity and protection levels.
Uniqueness
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
属性
IUPAC Name |
ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


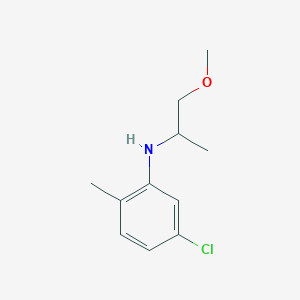
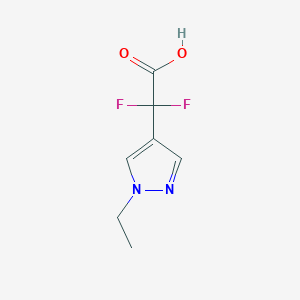
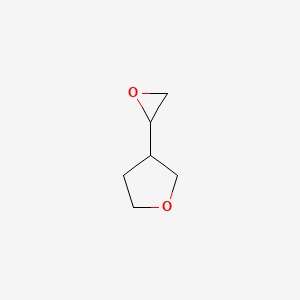
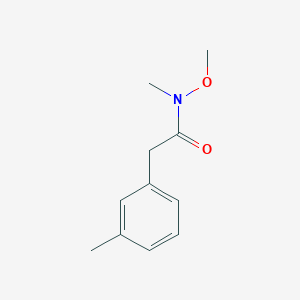
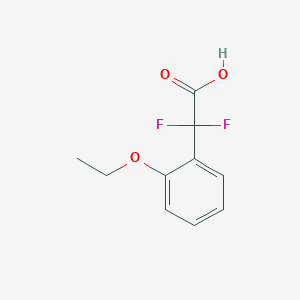
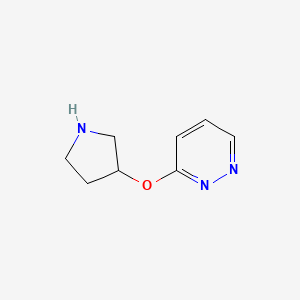
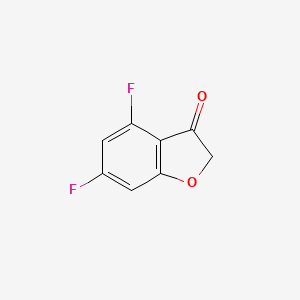
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
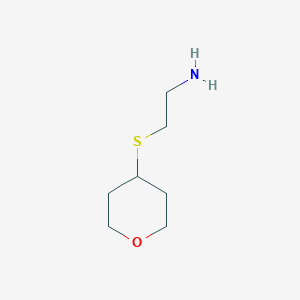
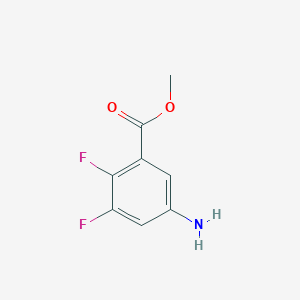
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)
